molecular formula C15H12FN3S B2396726 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione CAS No. 440322-32-7

4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione

Cat. No.: B2396726
CAS No.: 440322-32-7
M. Wt: 285.34
InChI Key: CHWSEMMNBNNBCX-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-mercaptoquinazoline.

    Formation of Intermediate: The 4-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the quinazoline ring system.

    Thione Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 4-aminoquinazoline and 2-mercaptoquinazoline share structural similarities with 4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione.

    Fluorophenyl Compounds: Other compounds containing the fluorophenyl group, such as 4-fluoroaniline, can be compared in terms of their chemical reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of the quinazoline ring system, fluorophenyl group, and thione group

Properties

CAS No.

440322-32-7

Molecular Formula

C15H12FN3S

Molecular Weight

285.34

IUPAC Name

4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione

InChI

InChI=1S/C15H12FN3S/c16-11-7-5-10(6-8-11)9-17-14-12-3-1-2-4-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20)

InChI Key

CHWSEMMNBNNBCX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

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